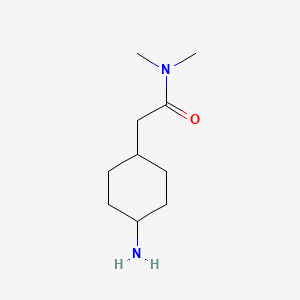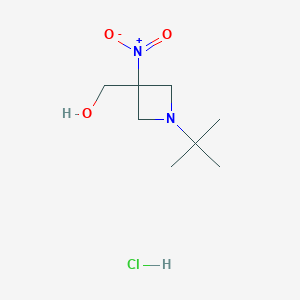
N-tert-butyl-3-hydroxymethyl-3-nitroazetidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(tert-Butyl)-3-nitro-3-azetidinyl]methanol Hydrochloride: is a chemical compound that features a unique azetidine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(tert-Butyl)-3-nitro-3-azetidinyl]methanol Hydrochloride typically involves the formation of the azetidine ring followed by functional group modifications. One common method starts with the preparation of the azetidine ring through cyclization reactions. The tert-butyl group is introduced to provide steric hindrance, which can influence the reactivity and stability of the compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity. The use of protective groups and selective deprotection steps is also common to achieve the desired functionalization .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are used in hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, [1-(tert-Butyl)-3-nitro-3-azetidinyl]methanol Hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals. Its azetidine ring is a common motif in many biologically active compounds .
Industry: In the materials science industry, this compound can be used in the development of new materials with specific properties. Its functional groups allow for modifications that can lead to materials with unique mechanical, thermal, or chemical properties .
Mecanismo De Acción
The mechanism of action of [1-(tert-Butyl)-3-nitro-3-azetidinyl]methanol Hydrochloride involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity. The azetidine ring can interact with biological macromolecules, potentially leading to inhibition or activation of specific pathways. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
3-Azido-1,3-dinitroazetidine (ADNAZ): Similar azetidine ring structure but with different functional groups.
1,3,3-Trinitroazetidine (TNAZ): Another azetidine derivative with multiple nitro groups.
tert-Butyl Alcohol: Shares the tert-butyl group but lacks the azetidine ring and nitro group.
Uniqueness: [1-(tert-Butyl)-3-nitro-3-azetidinyl]methanol Hydrochloride is unique due to its combination of functional groups. The presence of the azetidine ring, nitro group, and tert-butyl group provides a distinct set of chemical properties that can be exploited in various applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C8H17ClN2O3 |
|---|---|
Peso molecular |
224.68 g/mol |
Nombre IUPAC |
(1-tert-butyl-3-nitroazetidin-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-7(2,3)9-4-8(5-9,6-11)10(12)13;/h11H,4-6H2,1-3H3;1H |
Clave InChI |
HKWZQMUCWKKUHO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1CC(C1)(CO)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


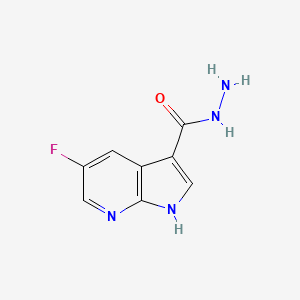

![3-[4-(1-Boc-4-piperidyl)phenyl]piperidine-2,6-dione](/img/structure/B13690597.png)
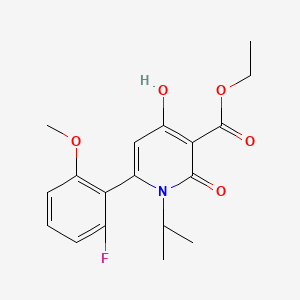
![5-Hydrazinylpyrido[3,4-b]pyrazine](/img/structure/B13690605.png)

![3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B13690632.png)
![2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole](/img/structure/B13690636.png)

![1-[(1-Methyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13690646.png)
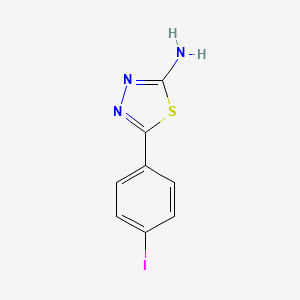

![Ethyl 2-Aminobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13690676.png)
